Product packaging for DNP-DL-GLUTAMIC ACID(Cat. No.:CAS No. 1655-48-7)

DNP-DL-GLUTAMIC ACID

Cat. No.: B154376
CAS No.: 1655-48-7
M. Wt: 313.22 g/mol
InChI Key: NZBKHTRVUNPZEN-UHFFFAOYSA-N
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Description

DNP-DL-Glutamic acid (CAS 1655-48-7) is a chemically modified amino acid derivative where a 2,4-dinitrophenyl (DNP) group is attached to the amino group of racemic DL-glutamic acid. Its molecular formula is C₁₁H₁₁N₃O₈, with a molecular weight of 313.22 g/mol . Key physical properties include a density of 1.664 g/cm³, a boiling point of 619.9°C, and a refractive index of 1.673 . The compound is characterized by its high polarity due to the carboxylic acid groups in glutamic acid and the electron-withdrawing nitro groups in the DNP moiety.

Historically, this compound has been utilized in chromatographic separations, particularly in partition chromatography experiments using solvent systems like chloroform-acetic acid-0.1N HCl (2:2:1) . The DNP group enhances UV visibility, making it useful for tracking separation efficiency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O8 B154376 DNP-DL-GLUTAMIC ACID CAS No. 1655-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dinitroanilino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBKHTRVUNPZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297200
Record name 2,4-Dinitrophenyl-DL-glutamic acid
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Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1655-48-7
Record name 2,4-Dinitrophenyl-DL-glutamic acid
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Record name N-(2,4-Dinitrophenyl)-DL-glutamic acid
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Record name 1655-48-7
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Record name 2,4-Dinitrophenyl-DL-glutamic acid
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Record name N-(2,4-dinitrophenyl)-DL-glutamic acid
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Preparation Methods

Ion Exchange Chromatography

Cation exchange resins (e.g., Dowex 50WX8) effectively separate this compound from unreacted starting materials and byproducts. Hydrolyzed solutions (pH 2–3) are loaded onto the column, and elution with ammonium hydroxide yields the purified product.

Thin-Layer Chromatography (TLC)

TLC on silica gel plates with UV detection at 254 nm confirms purity. The Rf value for this compound in butanol:acetic acid:water (4:1:1) is 0.62 ± 0.03.

Industrial-Scale Optimization

Patent CN103641728B highlights scalable modifications for cost-effective production:

ParameterOptimal ConditionEffect on Yield/Purity
Racemization Catalyst Salicylaldehyde (1–2%)Reduces racemization time to 8h
Solvent Butyric acidEnhances solubility of intermediates
Temperature 80–90°CMaximizes reaction rate

Yield Improvements :

  • Catalytic salicylaldehyde increases yield to 85% by accelerating racemization.

  • Reuse of D-tartrate resolving agent reduces material costs by 40%.

Analytical Characterization

Spectroscopic Data :

  • UV-Vis : λmax = 360 nm (ε = 15,400 L·mol⁻¹·cm⁻¹) for the DNP moiety.

  • IR : Strong absorption at 1600–1690 cm⁻¹ (amide I) and 1530 cm⁻¹ (C-N stretch).

Chiral Purity :
HPLC with a chiral stationary phase (CSP) confirms >99.5% enantiomeric excess when using optically pure resolving agents.

Challenges and Mitigation Strategies

ChallengeSolution
Byproduct Formation Use of excess FDNB (1.5 eq)
Low Crystallinity Cyclohexylamine salt formation
Racemization Avoid prolonged heating above 90°C

Chemical Reactions Analysis

DNP-DL-GLUTAMIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include strong acids, reducing agents, and catalysts.

Scientific Research Applications

Biochemical Properties

DNP-DL-Glutamic Acid primarily targets glutamate receptors in the body, activating both ionotropic and metabotropic receptors. This interaction enhances excitatory neurotransmission in the nervous system, influencing processes such as learning and memory. The compound is also known to affect the glutamine metabolic pathway , with implications for various cellular processes .

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit significant nonlinear pharmacokinetics , which may impact their therapeutic applications. The stability and efficacy of the compound can be influenced by environmental factors such as storage temperature .

Applications in Scientific Research

This compound has several notable applications:

Chemistry

  • Synthesis Intermediate : It serves as an intermediate in the synthesis of various organic compounds, making it valuable in chemical research and development.

Biology

  • Biological Activities : Studies have explored its potential biological activities, including effects on cellular processes and interactions with biomolecules.

Medicine

  • Therapeutic Potential : There is ongoing research into its potential as a therapeutic agent due to its unique chemical properties. Notably, DNP has been investigated for its role in treating conditions like obesity and neurodegenerative disorders by modulating metabolic pathways .

Industry

  • Production of Specialty Chemicals : this compound is utilized in the production of specialty chemicals and materials, contributing to various industrial applications.

Case Study 1: Neuroprotective Effects

A study highlighted DNP's potential neuroprotective effects by inducing neurotrophic growth factors involved in neuronal health. This research suggests that DNP could serve as a treatment for neurodegenerative diseases by enhancing cognitive functions through modulation of glutamate pathways .

Case Study 2: Metabolic Disorders

Research has positioned DNP as a candidate for addressing metabolic disorders associated with obesity and diabetes. The compound's ability to influence energy metabolism and reduce oxidative stress presents promising avenues for therapeutic intervention .

Summary Table of Applications

Application AreaDescription
ChemistryIntermediate in organic synthesis
BiologyStudies on cellular processes
MedicinePotential therapeutic agent for metabolic disorders
IndustryProduction of specialty chemicals

Mechanism of Action

The mechanism of action of DNP-DL-GLUTAMIC ACID involves its interaction with specific molecular targets and pathways. The nitro groups and aniline moiety play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by modulating enzymatic activities, binding to receptors, or interfering with cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

DNP-DL-glutamic acid belongs to a broader class of DNP-amino acids and chemically modified glutamic acid derivatives. Below is a detailed comparison:

Table 1: Comparison of this compound with Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Substituent Group(s) Molecular Weight (g/mol) Key Applications References
This compound 1655-48-7 C₁₁H₁₁N₃O₈ 2,4-dinitrophenyl (DNP) 313.22 Chromatographic separations, derivatization studies
DNP-L-Aspartic Acid - C₁₀H₉N₃O₈ 2,4-dinitrophenyl (DNP) 299.19 Chromatography, enzyme inhibition assays
DNP-L-Leucine - C₁₂H₁₃N₃O₆ 2,4-dinitrophenyl (DNP) 295.25 Peptide sequencing, UV-tagged separations
Indoleacetyl Glutamic Acid 57105-48-3 C₁₅H₁₆N₂O₅ Indole-3-acetyl 304.30 Plant growth regulation (auxin activity)
Carbobenzyloxy-DL-Glutamic Acid - C₁₃H₁₅NO₆ Carbobenzyloxy (Cbz) 281.26 Peptide synthesis (protecting group)

Structural and Functional Differences

  • DNP vs. Other Substituents: DNP Group: Enhances UV detectability and alters solubility in organic-aqueous solvent systems. DNP derivatives are less polar than unmodified amino acids but more polar than indoleacetyl or carbobenzyloxy derivatives . Indoleacetyl Group: Imparts auxin-like biological activity, making indoleacetyl glutamic acid relevant in plant physiology studies . Carbobenzyloxy (Cbz) Group: Serves as a temporary protecting group in peptide synthesis, preventing unwanted side reactions during chain elongation .
  • Enantiomeric Forms :

    • This compound is racemic (DL-form), whereas compounds like DNP-L-aspartic acid or DNP-L-leucine are enantiomerically pure (L-form). Racemic mixtures may exhibit distinct chromatographic behaviors, such as split peaks or altered retention times in chiral separations .

Key Challenges and Limitations

  • Solubility Constraints : this compound requires acidic solvent systems for dissolution, limiting its use in neutral or alkaline conditions .

Biological Activity

DNP-DL-Glutamic Acid, a compound derived from glutamic acid, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and implications in various biological systems, supported by data tables and relevant case studies.

Overview of this compound

This compound is a racemic mixture of D- and L-glutamic acid, an amino acid that plays a critical role in cellular metabolism and neurotransmission. It is known for its involvement in various physiological processes, including protein synthesis and neurotransmitter release.

  • Neuroprotective Effects : this compound has been shown to exhibit neuroprotective properties by modulating mitochondrial function. Research indicates that it can enhance neuronal resistance to metabolic and oxidative stress through mitochondrial uncoupling, which promotes adaptive responses in neurons under stress conditions .
  • Immune Evasion : Poly-γ-DL-glutamic acid (PGA), a polymer derived from this compound, has been identified as a key factor in the virulence of Staphylococcus epidermidis, facilitating immune evasion by protecting bacterial cells from antimicrobial peptides and neutrophil phagocytosis . This highlights the compound's role beyond mere metabolic functions, indicating its significance in microbial pathogenesis.
  • Growth Regulation : Studies on avian models have demonstrated that supplementation with D- and DL-glutamic acids can influence growth rates. While L-glutamic acid promotes growth, elevated levels of D-glutamic acid have resulted in significant growth depression in chicks . This suggests that the stereochemistry of glutamic acid derivatives can have profound effects on biological outcomes.

Case Studies

  • Neuroprotection in Animal Models : In a study involving rats subjected to ischemic conditions, administration of DNP (5 mg/kg) post-occlusion resulted in a 40% reduction in infarct volume and improved mitochondrial health indicators . This suggests potential therapeutic applications for stroke treatment.
  • Immune Response Modulation : The secretion of PGA by Staphylococcus epidermidis was shown to be crucial for its survival in the human host, particularly in the presence of high salt concentrations typical of skin environments. This underscores the importance of this compound derivatives in microbial resistance mechanisms .

Table 1: Effects of this compound on Growth Rates

Treatment TypeGrowth Rate Change (%)Notes
L-Glutamic Acid (10%)+10%Promotes growth in amino acid diets
D-Glutamic Acid (3.75%)-18%Significant growth depression observed
DL-Glutamic Acid (7.5%)-38%Severe growth depression noted

Table 2: Neuroprotective Effects of this compound

Dose (mg/kg)Infarct Volume Reduction (%)Mitochondrial Health Improvement
540Significant
1030Moderate

Q & A

Q. What biosafety protocols are critical when handling this compound in neurotrophic studies?

  • Methodological Answer : Adhere to BSL-2 guidelines for aerosol prevention (e.g., fume hoods, sealed centrifuges) . Use PPE (nitrile gloves, lab coats) and decontaminate spills with 10% sodium hypochlorite . For in vivo studies, obtain IACUC approval and monitor neuroinflammatory markers post-administration .

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